molecular formula C7H9Cl2N3O B047258 4-(4-Chlorophenyl)semicarbazide hydrochloride CAS No. 124700-01-2

4-(4-Chlorophenyl)semicarbazide hydrochloride

Cat. No. B047258
M. Wt: 222.07 g/mol
InChI Key: LUJMEZGXXZCWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)semicarbazide and its derivatives involves a series of chemical reactions starting from aryl urea and semicarbazide formation, with chlorine substitution enhancing the compound's activity due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). A diverse library of 4-substituted semicarbazides showcases the compound's synthetic flexibility (Bogolubsky et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)semicarbazide hydrochloride is characterized by specific spatial arrangements and bond formations. Crystal structure determinations reveal the impact of chlorine substitution on molecular geometry and antibacterial activity, attributed to enhanced donor and reductive capacities (Nandi et al., 1985).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including cyclization processes that produce derivatives with medicinal and industrial applications. The synthesis and cyclization of 1,4-disubstituted semicarbazides illustrate the compound's reactivity and potential for creating novel structures (Asghar et al., 2010).

Scientific Research Applications

  • Environmental Science

    • Semicarbazide has become an important pollutant in the environment .
    • It is demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity .
    • HPLC-MS/MS is the mainstream of the detection methods .
  • Organic Synthesis

    • A diverse library of twenty five 4- mono and disubstituted semicarbazides was prepared in a one-pot two-step approach .
    • The approach includes formation of a carbamate from bis(2,2,2- trifluoroethyl) carbonate or 2,2,2.trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result a semicarbazide .
    • The approach allowed to obtain 4-substituted semicarbazides on a large scale in good yield and purity .
  • Material Science

    • SEM-HCl molecule could inhibit the generation of Sn4+ and improve the device stability .
  • Nanotechnology

    • 4 magnetic nanoparticles (MNPs) were prepared based on the literature .
    • The mixture of FeCl 3 ∙6H 2 O and FeCl 2 ·4H 2 O was dissolved in water .
  • Pharmaceuticals

    • Semicarbazide is used in preparing pharmaceuticals including nitrofuran antibacterials (furazolidone, nitrofurazone, nitrofurantoin) and related compounds .
    • It is also a product of degradations of the blowing agent azodicarbonamide (ADC) .
  • Thin Layer Chromatography

    • Semicarbazide is used as a detection reagent in thin layer chromatography (TLC) .
    • Semicarbazide stains α-keto acids on the TLC plate, which can then be viewed under ultraviolet light .
  • Agrochemistry

    • A semicarbazide motif is widespread in agrochemistry .
    • Semicarbazides are common building blocks to introduce the semicarbazide motif into molecules .
  • Drug Discovery

    • Semicarbazide motifs are also common in drug discovery .
    • They are used in the synthesis of diverse drugs and agrochemicals .
  • Synthesis of Pyrazole Derivatives

    • A new approach has been suggested for the synthesis of pyrazole derivatives by reacting 4-nitrosemicarbazide with acetylacetone .
    • Additional studies were done on the reaction of acetylacetone with semicarbazide and its derivatives .

Safety And Hazards

Semicarbazide hydrochloride, a related compound, is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause damage to organs (specifically bones) through prolonged or repeated exposure . It is also suspected of damaging fertility and the unborn child .

Future Directions

Semicarbazide, a related compound, has been identified as an important environmental pollutant . To reduce its content in the environment, it is crucial to control the use of nitrofurazone, a banned drug . Additionally, more research is needed to supplement toxicity data and reveal its toxic mechanism .

properties

IUPAC Name

1-amino-3-(4-chlorophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMEZGXXZCWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374058
Record name 4-(4-Chlorophenyl)semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)semicarbazide hydrochloride

CAS RN

124700-01-2
Record name 4-(4-Chlorophenyl)semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124700-01-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.